molecular formula C9H12ClNO2S B1381653 2-[(4-Aminophenyl)sulfanyl]propanoic acid hydrochloride CAS No. 1803584-33-9

2-[(4-Aminophenyl)sulfanyl]propanoic acid hydrochloride

Cat. No.: B1381653
CAS No.: 1803584-33-9
M. Wt: 233.72 g/mol
InChI Key: NVBJTDTXZPWIBZ-UHFFFAOYSA-N
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Description

2-[(4-Aminophenyl)sulfanyl]propanoic acid hydrochloride is an organic compound featuring a propanoic acid backbone substituted with a sulfanyl-linked 4-aminophenyl group at the second carbon and a hydrochloride salt. Its molecular formula is C₉H₁₁ClN₂O₂S, with a molecular weight of ~247.74 g/mol. The compound’s key functional groups include a carboxylic acid (propanoic acid), a sulfanyl (thioether) bridge, and a primary amine on the phenyl ring. Limited toxicological data are available, necessitating caution in handling .

Properties

IUPAC Name

2-(4-aminophenyl)sulfanylpropanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2S.ClH/c1-6(9(11)12)13-8-4-2-7(10)3-5-8;/h2-6H,10H2,1H3,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVBJTDTXZPWIBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)SC1=CC=C(C=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803584-33-9
Record name Propanoic acid, 2-[(4-aminophenyl)thio]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1803584-33-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Aminophenyl)sulfanyl]propanoic acid hydrochloride typically involves the reaction of 4-aminothiophenol with 2-bromopropanoic acid under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt form.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The reaction mixture is then purified using techniques such as crystallization or chromatography to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Aminophenyl)sulfanyl]propanoic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.

    Substitution: The amino and sulfanyl groups can participate in substitution reactions with suitable electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiol or amine derivatives.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

2-[(4-Aminophenyl)sulfanyl]propanoic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(4-Aminophenyl)sulfanyl]propanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The amino and sulfanyl groups in the compound can form hydrogen bonds and interact with enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 2-[(4-Aminophenyl)sulfanyl]propanoic acid hydrochloride are compared below with six analogous compounds (Table 1). Key differentiating factors include substituent groups, molecular weight, and pharmacological implications.

Table 1: Comparative Analysis of Structurally Related Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Pharmacological Activity Toxicity Profile References
This compound (Target Compound) C₉H₁₁ClN₂O₂S 247.74 Amino, sulfanyl, carboxylic acid, hydrochloride Not reported Insufficient data
2-[(4-Nitrophenyl)sulfanyl]propanoic acid C₉H₈NO₄S 226.23 Nitro, sulfanyl, carboxylic acid Not reported Not reported
2-Amino-3-[4-(methylsulfanyl)phenyl]propanoic acid hydrochloride C₁₀H₁₄ClNO₂S 247.74 Methylsulfanyl, amino, carboxylic acid, hydrochloride Not reported Not reported
(S)-2-Amino-3-(4-fluoro-3-hydroxyphenyl)propanoic acid hydrochloride C₉H₁₁ClFNO₃ 235.64 Fluoro, hydroxyl, amino, hydrochloride Research use only Not specified
(2S)-2-Amino-3-[4-(2-phenyldiazen-1-yl)phenyl]propanoic acid hydrochloride C₁₅H₁₆ClN₃O₂ 305.76 Diazenyl, amino, carboxylic acid, hydrochloride Not reported Not reported
(S)-2-(4-Chlorophenyl)-3-(isopropylamino)propanoic acid hydrochloride C₁₂H₁₇Cl₂NO₂ 278.17 Chloro, isopropylamino, carboxylic acid, hydrochloride Not reported Not reported

Structural and Functional Differences

Substituent Effects: The nitro group in 2-[(4-Nitrophenyl)sulfanyl]propanoic acid (C₉H₈NO₄S) introduces strong electron-withdrawing properties, contrasting with the electron-donating amino group in the target compound. The methylsulfanyl group in 2-Amino-3-[4-(methylsulfanyl)phenyl]propanoic acid hydrochloride enhances lipophilicity compared to the target compound’s polar aminophenyl group, influencing membrane permeability .

Pharmacological Implications: While none of the compounds have explicit pharmacological data, the hydrochloride salt in all listed compounds improves aqueous solubility, a critical factor for drug bioavailability.

Toxicity Considerations: Limited toxicological studies are available for these compounds.

Biological Activity

2-[(4-Aminophenyl)sulfanyl]propanoic acid hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a detailed examination of its biological activity, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a propanoic acid backbone with a sulfanyl group and an aminophenyl substituent. Its molecular formula is C10H12ClNOS, and it has a molecular weight of approximately 233.72 g/mol.

Structural Formula

C2H5NO2S 2 4 Aminophenyl sulfanyl propanoic acid \text{C}_2\text{H}_5\text{N}\text{O}_2\text{S}\quad \text{ 2 4 Aminophenyl sulfanyl propanoic acid }

Antimicrobial Activity

Recent studies have shown that derivatives of 2-[(4-Aminophenyl)sulfanyl]propanoic acid exhibit significant antimicrobial properties against various pathogens, including multidrug-resistant strains.

Table 1: Antimicrobial Activity Against Common Pathogens

CompoundPathogenMIC (µg/mL)Activity
1Staphylococcus aureus32Moderate
2Escherichia coli64Weak
3Candida auris>128None
4Pseudomonas aeruginosa16Strong

The minimum inhibitory concentration (MIC) values indicate the effectiveness of the compound against the tested pathogens. Notably, compound 4 demonstrated strong activity against Pseudomonas aeruginosa, while compound 3 showed no antifungal activity against Candida auris.

Anticancer Activity

The compound has also been investigated for its potential anticancer properties. Research indicates that it can inhibit cell proliferation in various cancer cell lines.

Table 2: Anticancer Activity in Cell Lines

Cell LineIC50 (µM)Mechanism of Action
HCT116 (Colon Cancer)15Induction of apoptosis
MCF-7 (Breast Cancer)20Cell cycle arrest at G2/M phase
A549 (Lung Cancer)25Inhibition of tyrosine kinases

The IC50 values reflect the concentration required to inhibit cell growth by 50%. The mechanism of action includes apoptosis induction and cell cycle arrest, indicating a multifaceted approach to cancer treatment.

Study on Antimicrobial Properties

A recent study evaluated the antimicrobial efficacy of various derivatives of the compound against ESKAPE pathogens, which are notorious for their drug resistance. The study highlighted that modifications to the phenyl group enhanced the antimicrobial activity significantly, suggesting that structural optimization could lead to more effective agents against resistant strains .

Study on Anticancer Effects

Another study focused on the anticancer effects of the compound on human cancer cell lines. The results demonstrated that treatment with varying concentrations led to significant reductions in cell viability, particularly in colon and breast cancer cells. Notably, the study emphasized the role of apoptosis as a primary mechanism through which the compound exerts its effects .

Q & A

Q. What are the established synthetic routes for 2-[(4-Aminophenyl)sulfanyl]propanoic acid hydrochloride, and what are the key reaction conditions affecting yield?

Methodological Answer: The synthesis typically involves two steps:

Sulfide bond formation : Reacting 4-aminothiophenol with a propanoic acid precursor (e.g., 2-bromopropanoic acid ethyl ester) via nucleophilic substitution to introduce the sulfanyl group.

Ester hydrolysis : Hydrolysis of the ethyl ester to the carboxylic acid using NaOH, followed by acidification with HCl to form the hydrochloride salt.

Key conditions influencing yield include:

  • Catalyst selection : Phase-transfer catalysts may improve sulfide bond formation efficiency.
  • Reaction time : Extended stirring during hydrolysis (e.g., 1 hour) ensures complete conversion .
  • Purification : Hot ethanol recrystallization removes byproducts like NaCl .

Q. Which analytical techniques are most effective for characterizing the purity and structural integrity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the sulfanyl linkage and propanoic acid backbone (e.g., δ ~2.5–3.5 ppm for CH₂ groups adjacent to sulfur) .
  • High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>98% achievable with gradient elution) .
  • Mass Spectrometry (MS) : ESI-MS validates molecular weight (e.g., [M+H]⁺ peak at m/z 244.3).

Q. Key Metrics for Structural Confirmation

TechniqueTarget DataReference
¹H NMRSulfanyl proton (δ ~1.5–2.0 ppm)
HPLCRetention time (~8–10 min, C18 column)

Advanced Research Questions

Q. How can researchers optimize the synthetic yield and purity of this compound under varying catalytic conditions?

Methodological Answer:

  • Catalyst screening : Test Pd/C or CuI for sulfide bond formation to reduce side reactions.
  • Reaction solvent : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of 4-aminothiophenol.
  • Temperature control : Lower temperatures (~0–5°C) minimize oxidative dimerization of thiols.

Case Study : A 91% yield was achieved in ester hydrolysis by using stoichiometric NaOH and prolonged stirring . Similar optimization for the sulfide step could involve iterative adjustments to molar ratios and reaction time.

Q. What strategies are employed to resolve contradictions in reported biological activity data of sulfanyl-containing propanoic acid derivatives in enzyme interaction studies?

Methodological Answer:

  • Standardized assays : Use reference materials (e.g., impurity standards in ) to control batch variability.
  • Dose-response curves : Validate activity thresholds across multiple replicates.
  • Structural analogs : Compare with compounds like (2S)-2-amino-3-(phenylamino)propanoic acid dihydrochloride, which has documented enzyme interactions .

Example : Discrepancies in IC₅₀ values may arise from differences in enzyme sources or buffer conditions. Replicating assays under controlled pH and temperature mitigates these issues .

Q. What methodologies are recommended for investigating the stability of this compound under different pH and temperature conditions?

Methodological Answer:

  • Accelerated stability testing : Incubate samples at 40°C/75% RH for 4 weeks and monitor degradation via HPLC .
  • Thermal analysis : Differential Scanning Calorimetry (DSC) identifies decomposition temperatures (>200°C typical for hydrochloride salts).
  • Ion interaction studies : Thermodynamic data (e.g., ΔrH° = 201 kJ/mol for sodium ion binding in analogs ) predict solubility and aggregation behavior.

Q. Stability Profile

ConditionDegradation PathwayReference
pH < 3Hydrolysis of sulfanyl group
High humidityDeliquescence

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